molecular formula C11H8IN B13538030 5-Iodo-2-phenylpyridine

5-Iodo-2-phenylpyridine

Cat. No.: B13538030
M. Wt: 281.09 g/mol
InChI Key: UGYNHDUAFPZDHB-UHFFFAOYSA-N
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Description

5-Iodo-2-phenylpyridine: is a chemical compound that belongs to the pyridine family. It is characterized by the presence of an iodine atom at the fifth position and a phenyl group at the second position of the pyridine ring. This compound is widely used in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-phenylpyridine typically involves the iodination of 2-phenylpyridine. One common method is the reaction of 2-phenylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-phenylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted phenylpyridines.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Reduced phenylpyridines.

Scientific Research Applications

Chemistry: 5-Iodo-2-phenylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also employed in the design of bioactive molecules and pharmaceuticals.

Medicine: Its derivatives are investigated for their therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is also utilized in the development of catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

    2-Phenylpyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-phenylpyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    2-Phenyl-5-chloropyridine: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.

Uniqueness: 5-Iodo-2-phenylpyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C11H8IN

Molecular Weight

281.09 g/mol

IUPAC Name

5-iodo-2-phenylpyridine

InChI

InChI=1S/C11H8IN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

UGYNHDUAFPZDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)I

Origin of Product

United States

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